molecular formula C12H16O3 B141761 1-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 884-06-0

1-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No.: B141761
CAS No.: 884-06-0
M. Wt: 208.25 g/mol
InChI Key: PGBQLBXSVSRQPF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butan-2-one, also known as α-Veratrylpropanone or methyl zingerone, is an organic compound with the molecular formula C12H16O3. It is a derivative of butanone with two methoxy groups attached to the phenyl ring. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)butan-2-one can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-butanone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of ionic organic solids as catalysts has been explored to achieve greener and more sustainable synthesis routes .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties make it valuable in both industrial and research settings .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBQLBXSVSRQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291822
Record name 1-(3,4-dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-06-0
Record name 884-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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